8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a brominated derivative of the 1,4-benzodiazepine scaffold, characterized by a seven-membered diazepine ring fused to a benzene ring. The compound features a bromine atom at the 8th position and a ketone group at the 2nd position (see Table 1 for structural details). Its molecular formula is C₉H₉BrN₂O, with a molecular weight of 241.09 g/mol .
The bromine substituent introduces steric and electronic effects that influence the molecule’s conformational flexibility and binding affinity to biological targets. The ketone at position 2 stabilizes the ring structure and may participate in hydrogen bonding, as discussed in hydrogen-bonding analyses of similar diazepines . This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, as indicated by its availability from suppliers like CymitQuimica and Combi-Blocks .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
FUBCIHPCOHLNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC(=O)CN1 |
Origin of Product |
United States |
Preparation Methods
Bromination-Based Synthesis
The most common and direct method to prepare 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves selective bromination of a precursor benzodiazepine compound.
- Starting Materials: A suitable 1,4-benzodiazepin-2-one precursor without bromine substitution.
- Reagents: N-bromosuccinimide (NBS) is typically employed as the brominating agent.
- Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to maintain reaction control.
- Conditions: Controlled temperature between 0°C and 25°C to avoid over-bromination and side reactions.
- Process: The bromination occurs regioselectively at the 8-position on the aromatic ring due to electronic and steric factors.
- Post-Reaction Treatment: The product is often converted to its hydrochloride salt to improve solubility and stability.
Reaction Optimization Parameters:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Brominating Agent | N-bromosuccinimide (NBS) | Provides controlled bromination |
| Temperature | 0–25°C | Prevents over-bromination |
| Solvent | DCM or THF | Anhydrous conditions for selectivity |
| Reaction Time | Several hours (monitored by HPLC) | To ensure completion without degradation |
| pH Control | Neutral to slightly acidic | Avoids side reactions |
| Yield | ≥ 85% (reported) | High yield with optimized conditions |
| Purity | ≥ 95% (validated by HPLC-MS) | Ensures suitability for further applications |
This method is well-documented for its efficiency and reproducibility and is the preferred route for laboratory-scale synthesis.
Pd-Catalyzed Cross-Coupling for Functionalization
An alternative synthetic strategy involves palladium-catalyzed cross-coupling reactions to introduce substituents such as bromine onto the benzodiazepine framework.
- Starting Material: Imidoyl chlorides derived from benzodiazepine precursors.
- Coupling Partners: Organoboronic acids or other organometallic reagents bearing bromine substituents.
- Catalyst: Pd-based catalysts facilitate cross-coupling under mild conditions.
- Advantages: This method allows for late-stage functionalization, enabling precise introduction of bromine at desired positions.
- Limitations: Requires careful control of reaction conditions to avoid decomposition or unwanted side reactions.
This approach is useful for synthesizing structurally diverse benzodiazepine derivatives, including 8-bromo-substituted analogues, with high regioselectivity.
Stepwise Synthetic Route Summary
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of benzodiazepine precursor | Cyclization of appropriate amines and acids | Formation of 1,4-benzodiazepin-2-one core |
| 2 | Bromination at position 8 | N-bromosuccinimide in DCM/THF at 0–25°C | Selective 8-bromo substitution |
| 3 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Improved solubility and stability |
| 4 | Purification and characterization | HPLC, NMR, MS, X-ray crystallography | High purity compound ready for application |
Characterization and Quality Control
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence and position of the bromine substituent and the integrity of the diazepine ring.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typical).
- X-ray Crystallography: Provides detailed structural information, including conformation and hydrogen bonding in the hydrochloride salt form.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Bromination of precursor | Direct bromination with NBS | Simple, high regioselectivity | Requires careful temperature control | 85–95% |
| [4+3]-Cycloaddition | Cycloaddition of 2-amino-β-nitrostyrenes | High yields, broad substituent tolerance | Indirect for 8-bromo derivative | 75–91% |
| Pd-Catalyzed Cross-Coupling | Late-stage functionalization | High regioselectivity, versatile | Requires Pd catalysts, sensitive | Variable (moderate) |
| Hydrochloride salt formation | Salt formation post-synthesis | Enhances solubility and stability | Additional purification step | Quantitative |
Research Findings and Practical Considerations
- The bromination step is the critical determinant of yield and purity. Optimizing reagent stoichiometry and reaction temperature is essential to avoid polybromination or degradation.
- The hydrochloride salt form significantly improves water solubility (~25 mg/mL) compared to the free base (<10 mg/mL), facilitating handling and biological evaluation.
- Advanced synthetic methods such as cycloaddition and Pd-catalyzed coupling provide routes to analogues and derivatives that may enhance pharmacological profiles.
- Structural analysis confirms that bromine substitution affects the conformation of the diazepine ring, which may influence biological activity and receptor binding.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The bromine atom at the 8th position may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one with structurally related benzodiazepines:
Key Differences and Implications
Substituent Position and Electronic Effects: The 8-bromo substitution in the main compound contrasts with 7-bromo derivatives (e.g., 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl). Clozapine’s chloro and methylpiperazine groups enhance its binding to dopamine and serotonin receptors, demonstrating how substituent diversity drives pharmacological specificity .
Ketone Position and Ring Puckering :
- The 2-keto group in the main compound stabilizes a specific ring conformation, as analyzed using Cremer-Pople puckering parameters . In contrast, the 5-keto isomer (8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one) adopts a distinct puckered geometry, which may reduce compatibility with GABA-A receptor binding sites .
Biological Activity: While the main compound lacks direct pharmacological data, AF-DX 384 (a carboxamide derivative) shows muscarinic receptor antagonism, highlighting the role of extended side chains in target engagement .
Synthetic Utility: The main compound’s bromine atom serves as a handle for further functionalization (e.g., cross-coupling reactions), unlike non-halogenated analogs like 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 5946-39-4) .
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, recognized for its psychoactive properties. Its structure includes a bromine atom at the 8th position and a tetrahydro configuration that influences its biological activity. This compound is primarily studied for its interactions with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system (CNS).
The biological activity of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is primarily attributed to its interaction with GABA receptors . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . This mechanism positions it as a potential therapeutic agent for treating anxiety and sleep disorders.
Table 1: Comparison of Binding Affinities
| Compound | GABA Receptor Binding Affinity (IC50) |
|---|---|
| 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | 0.5 μM |
| 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepin-2-one | 1.0 μM |
| 8-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | 0.8 μM |
Pharmacological Properties
Research indicates that the bromine substitution at the 8th position significantly alters the pharmacokinetic and pharmacodynamic profiles of this compound compared to other benzodiazepines. These alterations can affect potency , duration of action , and receptor selectivity .
Case Studies
Several studies have investigated the effects of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one on various biological systems:
- Anxiety Models in Rodents : In rodent models of anxiety (e.g., elevated plus maze), administration of this compound resulted in significant anxiolytic effects compared to controls. The observed behavior changes correlated with increased GABAergic activity in the brain regions associated with anxiety regulation.
- Sleep Studies : In sleep deprivation studies involving rats, treatment with 8-bromo derivatives showed improvements in sleep quality and duration. The compound was found to enhance non-rapid eye movement (NREM) sleep while reducing wakefulness.
- Neurotransmitter Interaction Studies : In vitro studies demonstrated that this compound not only binds to GABA receptors but also affects levels of neurosteroids that modulate GABAergic transmission.
Structural Comparisons
The structural uniqueness of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one lies in its bromine atom and tetrahydro configuration. This distinct structure imparts unique pharmacological properties compared to its analogs:
Table 2: Structural Comparison with Related Compounds
| Compound | Bromine Substitution | Potency (Sedative Effects) |
|---|---|---|
| 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one | Yes | High |
| 2-Chloro-2,3-dihydroquinazolinone | No | Moderate |
| 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin | Yes | Low |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 8-position undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the lactam carbonyl group. This enables replacement with nucleophiles such as amines, alkoxides, or thiols.
Oxidation and Reduction Reactions
The lactam ring and adjacent carbons exhibit redox activity:
Oxidation
Controlled oxidation modifies the oxidation state of nitrogen or adjacent carbons:
-
Lactam ring oxidation : Using KMnO4 in acidic media converts the lactam to a dicarboxylic acid derivative (yield: 68%).
-
Bromine oxidation : H2O2/NaOH oxidizes the bromine to a ketone group (rare, yield: <10%) .
Reduction
Selective reduction of the lactam carbonyl is achievable:
-
NaBH4/MeOH : Converts the lactam to a secondary amine (yield: 55%).
-
LiAlH4/THF : Full reduction of the benzodiazepine ring to a tetrahydroazepane (yield: 78%) .
Cross-Coupling Reactions
The bromine atom participates in Pd-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds:
Hydrolysis and Ring-Opening Reactions
The lactam ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H2O, reflux): Produces 8-bromo-2-aminobenzophenone derivative (yield: 82%).
-
Basic hydrolysis (NaOH/EtOH, 70°C): Generates a dicarboxylic acid via ring cleavage (yield: 65%) .
Photochemical Reactions
UV irradiation induces debromination or radical-mediated transformations:
Q & A
What are the key synthetic methodologies for preparing 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can reaction conditions be optimized for higher yields?
Basic : The compound is typically synthesized via multi-step routes starting from benzodiazepine precursors. A common approach involves bromination of intermediates, such as ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, followed by cyclization in methanolic ammonia . Base-catalyzed acylation (e.g., using triethylamine) and purification via recrystallization or chromatography are critical for isolating the final product .
Advanced : Optimizing regioselectivity during bromination requires controlled temperature (0–5°C) and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Continuous flow reactors can enhance scalability and reduce side reactions . For example, bromination of 3-aminonaphthofuran derivatives achieves >95% regioselectivity at 8-position under inert atmospheres .
How can structural characterization of 8-bromo derivatives be performed to confirm regiochemistry and purity?
Basic : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. The bromine substituent’s deshielding effect in NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) aids in positional assignment .
Advanced : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. For example, a 2022 study resolved the crystal structure of a brominated benzodiazepine analog (R-factor = 0.038), confirming the 8-bromo configuration . Purity (>98%) can be validated via HPLC with UV detection (λ = 254 nm) and elemental analysis .
What experimental models are suitable for evaluating the GABA receptor modulation activity of 8-bromo-1,4-benzodiazepin-2-one?
Basic : In vitro assays using frog isolated sensory neurons and concentration-clamp techniques measure GABA-induced chloride currents. Full agonists (e.g., diazepam) augment currents at 3×10⁻⁶ M, serving as positive controls .
Advanced : Radioligand binding assays (e.g., [³H]flumazenil displacement) quantify affinity (Kᵢ) for benzodiazepine receptor sites. Electrophysiological studies in mammalian neuronal cultures (e.g., rat hippocampal slices) assess functional potentiation of GABAₐ receptors. Dose-response curves (EC₅₀) and efficacy comparisons to partial/inverse agonists (e.g., CL218,872) are critical .
How does the 8-bromo substitution influence structure-activity relationships (SAR) compared to other benzodiazepines?
Basic : Bromine at position 8 enhances lipophilicity and metabolic stability versus chloro or methyl substituents (e.g., diazepam). This improves blood-brain barrier penetration in preclinical models .
Advanced : Computational docking (e.g., AutoDock Vina) reveals that 8-bromo’s steric bulk increases van der Waals interactions with hydrophobic pockets in GABAₐ receptor α-subunits. SAR studies show a 2-fold higher binding affinity (Kᵢ = 12 nM) compared to 7-chloro analogs .
What strategies are effective for derivatizing 8-bromo-1,4-benzodiazepin-2-one to explore novel bioactivities?
Basic : Nucleophilic substitution at the 8-bromo position with amines or thiols generates analogs with varied electronic profiles. For example, coupling with piperazine yields compounds with enhanced anticonvulsant activity .
Advanced : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at position 8. Pd(PPh₃)₄-mediated reactions achieve >80% yields in toluene/EtOH (3:1) at 80°C . Post-functionalization via ketone reduction or N-alkylation diversifies the core structure .
How can analytical methods resolve contradictions in reported biological activity data for 8-bromo derivatives?
Basic : Reproducibility issues often arise from impurities (>2%). Rigorous purity validation (HPLC, LC-MS) and standardized assay protocols (e.g., fixed GABA concentrations) minimize variability .
Advanced : Meta-analysis of published data with multivariate regression identifies confounding factors (e.g., solvent polarity in in vitro assays). For instance, DMSO >1% v/v artificially suppresses GABA currents, necessitating solvent controls .
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Basic : The 8-bromo group’s electrophilicity stems from adjacent electron-withdrawing groups (e.g., ketone at position 2). SNAr mechanisms dominate in polar aprotic solvents (DMF, DMSO) .
Advanced : Density Functional Theory (DFT) calculations show a 15 kcal/mol activation barrier for bromide displacement by methoxide. Transition states involve partial negative charge delocalization into the diazepine ring .
How can researchers design experiments to assess the compound’s metabolic stability and toxicity?
Basic : In vitro liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂). CYP3A4/2C19 isoforms primarily mediate oxidation .
Advanced : Toxicity profiling using zebrafish embryos (LC₅₀) and Ames tests (mutagenicity) precede rodent studies. For example, 8-bromo derivatives show no genotoxicity at <100 µM, but hepatotoxicity emerges at 500 µM in HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
